Hydroxymethoxyphenyl propylmethylmethoxybenzofuran
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Overview
Description
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran is a heterocyclic compound with the molecular formula C20H24O4. It is known for its complex structure, which includes a benzofuran ring substituted with various functional groups. This compound is also referred to by its IUPAC name, Phenol, 4-(2,3-dihydro-7-methoxy-3-methyl-5-propyl-2-benzofuranyl)-2-methoxy-,Trans- (9Cl) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymethoxyphenyl propylmethylmethoxybenzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate phenolic precursors under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts to enhance reaction rates and minimize by-products. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the benzofuran ring to dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the formulation of cosmetics and skincare products due to its skin-conditioning properties
Mechanism of Action
The mechanism of action of hydroxymethoxyphenyl propylmethylmethoxybenzofuran involves its interaction with various molecular targets. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling Modulation: Modulating signaling pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
Hydroxymethoxyphenyl propylmethylmethoxybenzofuran is unique due to its specific substitution pattern on the benzofuran ring. Similar compounds include:
Methoxybenzofuran: Lacks the propyl and additional methoxy groups.
Propylbenzofuran: Lacks the methoxy groups.
Hydroxybenzofuran: Lacks the methoxy and propyl groups.
Properties
CAS No. |
51267-48-2 |
---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C20H24O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h7-12,19,21H,5-6H2,1-4H3/t12-,19-/m0/s1 |
InChI Key |
KXTZWNLTEJAHKW-BUXKBTBVSA-N |
Isomeric SMILES |
CCCC1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CCCC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
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